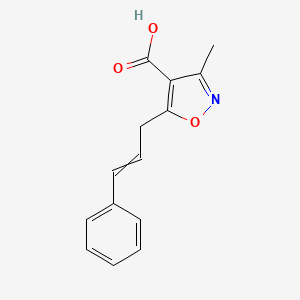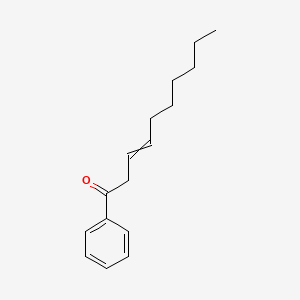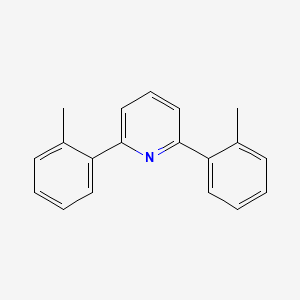
2,6-Bis(2-methylphenyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis(2-methylphenyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of two 2-methylphenyl groups attached to the 2 and 6 positions of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)pyridine typically involves the reaction of 2,6-dibromopyridine with 2-methylphenylboronic acid in the presence of a palladium catalyst. This reaction is known as the Suzuki coupling reaction. The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 100-120°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for efficient production with high yields. The reaction conditions are optimized to minimize by-products and ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,6-Bis(2-methylphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the hydrogen atoms on the phenyl rings are replaced by other substituents like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
2,6-Bis(2-methylphenyl)pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, making it a candidate for drug development.
Medicine: Research is ongoing to explore its use in medicinal chemistry, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,6-Bis(2-methylphenyl)pyridine involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The presence of the pyridine ring and the phenyl groups allows for π-π interactions and hydrogen bonding, which are crucial for its binding affinity. The exact pathways and molecular targets depend on the specific application and the nature of the interacting molecules.
類似化合物との比較
Similar Compounds
2,6-Bis(2-benzimidazolyl)pyridine: This compound has benzimidazole groups instead of methylphenyl groups and is used in coordination chemistry and as an anion receptor.
2,6-Bis(2-pyridyl)pyridine:
Uniqueness
2,6-Bis(2-methylphenyl)pyridine is unique due to the presence of the 2-methylphenyl groups, which impart distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
697284-14-3 |
|---|---|
分子式 |
C19H17N |
分子量 |
259.3 g/mol |
IUPAC名 |
2,6-bis(2-methylphenyl)pyridine |
InChI |
InChI=1S/C19H17N/c1-14-8-3-5-10-16(14)18-12-7-13-19(20-18)17-11-6-4-9-15(17)2/h3-13H,1-2H3 |
InChIキー |
TUBXYSSNVHUWBE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC(=CC=C2)C3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol](/img/structure/B12538527.png)
![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
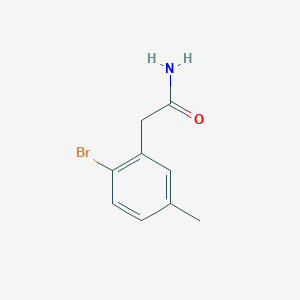
![3-[5-(Buta-1,3-dien-2-yl)-2,2-dimethyl-1,3-dioxan-5-yl]propanal](/img/structure/B12538542.png)
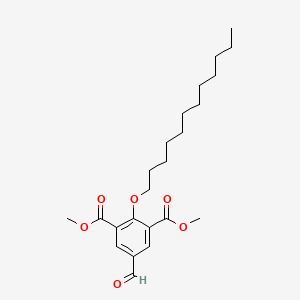
![(2,3,5,6-Tetramethyl-1,4-phenylene)bis[(4-aminophenyl)methanone]](/img/structure/B12538557.png)

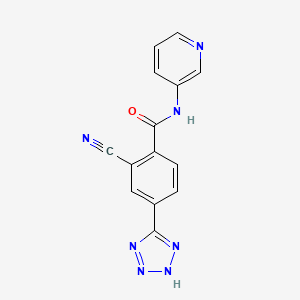
![1-{2-Oxo-2-[(tricyclohexylstannyl)oxy]ethyl}-1H-pyrrole-2,5-dione](/img/structure/B12538574.png)
![6-[3-(2-Hydroxyphenyl)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538592.png)

